2-Isopropyl-4-amino anisole hydrochloride

Description

BenchChem offers high-quality 2-Isopropyl-4-amino anisole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-amino anisole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

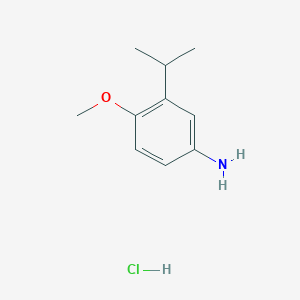

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-3-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYIOFSAQVTGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646748 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-43-3 | |

| Record name | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Safety & Handling of 2-Isopropyl-4-amino Anisole Hydrochloride

[1]

Executive Summary & Identification

2-Isopropyl-4-amino anisole hydrochloride (Systematic name: 3-Isopropyl-4-methoxyaniline hydrochloride) is a specialized aromatic amine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] As a substituted aniline derivative, it presents specific toxicological risks—notably methemoglobinemia—and requires rigorous handling protocols to prevent exposure and degradation.

This guide synthesizes safety data, handling best practices, and emergency protocols. Due to the limited public datasets for this specific salt, toxicological profiles are derived from the free base (3-Isopropyl-4-methoxyaniline) and structurally homologous p-anisidine derivatives, adhering to the Precautionary Principle .

Chemical Identity Table[1][2][3]

| Property | Detail |

| Common Name | 2-Isopropyl-4-amino anisole hydrochloride |

| Systematic Name | 3-Isopropyl-4-methoxyaniline hydrochloride |

| CAS Number (Salt) | 91251-43-3 |

| CAS Number (Free Base) | 91251-42-2 |

| Molecular Formula | C₁₀H₁₅NO[1][2] · HCl |

| Molecular Weight | ~201.69 g/mol (Salt); 165.23 g/mol (Base) |

| Structure Description | Aniline core with a methoxy group at position 4 and an isopropyl group at position 3 (relative to amino). |

| Physical State | Off-white to pale beige crystalline solid |

Hazards Identification (GHS Classification)

Signal Word: DANGER

Based on the structural alerts of p-anisidine and alkyl-anilines, this compound must be treated as a severe health hazard.[1]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat. 3 | Toxic if swallowed.[3] | H301 |

| Acute Toxicity (Dermal) | Cat. 3 | Toxic in contact with skin.[3][4] | H311 |

| Acute Toxicity (Inhal.) | Cat. 3 | Toxic if inhaled.[5][3] | H331 |

| Skin Irritation | Cat.[3][6] 2 | Causes skin irritation.[7] | H315 |

| Eye Irritation | Cat. 2A | Causes serious eye irritation. | H319 |

| STOT - SE | Cat. 3 | May cause respiratory irritation.[3][7] | H335 |

| STOT - RE | Cat. 2 | May cause damage to organs (blood) through prolonged exposure. | H373 |

Critical Health Effect: Methemoglobinemia

Like many aniline derivatives, absorption of this compound can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.[1] Early symptoms include cyanosis (blue lips/fingernails), headache, and dizziness.

Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: Handle exclusively within a certified chemical fume hood or glovebox.

-

Dust Control: Use a static-dissipative balance enclosure for weighing.[1] The hydrochloride salt may be fine and prone to static charge.

-

Ventilation: Ensure hood face velocity is >0.5 m/s.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended PPE | Rationale |

| Hands | Double Nitrile (0.11mm min) or Laminate (Silver Shield) | Anilines penetrate standard latex/vinyl rapidly.[1] Double gloving provides a visual breach indicator. |

| Respiratory | P3 / N100 (if outside hood) | High-efficiency particulate protection is required if dust generation is possible. |

| Eyes | Chemical Goggles | Safety glasses are insufficient against dusts that form acidic solutions (HCl) in the eye. |

| Body | Tyvek® Lab Coat | Disposable suits prevent contamination of street clothes; anilines bind to fabrics. |

Storage Conditions

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The amine moiety is sensitive to oxidation (darkening over time).

-

Temperature: Refrigerate (2–8°C) to maximize stability.

-

Hygroscopicity: Store in a desiccator; hydrochloride salts are often hygroscopic.

-

Incompatibilities: Keep away from strong oxidizing agents (peroxides, nitrates) and strong bases (liberates the free amine).[1]

Emergency Response Procedures

The following decision tree outlines the immediate actions required upon exposure.

Figure 1: Immediate response workflow for exposure to substituted aniline salts.

Firefighting Measures

-

Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Hydrogen Chloride (HCl) gas.

-

Firefighter PPE: Full bunker gear and SCBA (Self-Contained Breathing Apparatus) are mandatory.

Experimental Workflow: Synthesis & Handling

To ensure scientific integrity, the handling of this intermediate should follow a "Closed Loop" concept to minimize exposure.

Figure 2: Safe handling workflow from storage to disposal.

Protocol Notes:

-

Weighing: Never weigh this compound on an open bench. If a hood balance is unavailable, use the "difference method" inside a tared vial loaded within a glovebox.

-

Solubilization: Dissolve the solid immediately after weighing to reduce dust hazard. Water, Methanol, or DMSO are suitable solvents (check specific reaction compatibility).

-

Neutralization: If the free base is required, neutralize the HCl salt with NaHCO₃ or NaOH in a biphasic system (e.g., DCM/Water), but be aware the free base will be an oil and may penetrate skin faster than the salt.

Physical & Chemical Properties[1][5][9][10][11][12][13][14][15]

| Property | Value (Approximate/Derived) |

| Appearance | Off-white to beige powder/crystals |

| Odor | Weak amine-like odor |

| Melting Point | >200°C (Decomposition likely for HCl salts) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |

| pH (10% aq.[1] soln) | Acidic (~3–4 due to HCl hydrolysis) |

| Flash Point | N/A (Solid); Free base >90°C |

Toxicology & Environmental Data

Toxicological Mechanisms

-

Route of Entry: Inhalation of dust and Dermal absorption are the primary risks.

-

Metabolism: Hepatic metabolism typically involves N-hydroxylation, leading to reactive intermediates that damage DNA or oxidize hemoglobin.[1]

-

Carcinogenicity: While specific data for this isomer is limited, p-anisidine (4-methoxyaniline) is a Group 2B carcinogen (IARC).[1] Treat this compound as a suspected carcinogen .

Ecological Impact

-

Aquatic Toxicity: Substituted anilines are generally toxic to aquatic life (LC50 < 10 mg/L).

-

Biodegradation: Likely not readily biodegradable.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HCl). Do not release into drains.

References

Technical Guide: Thermal Stability and Melting Point of 2-Isopropyl-4-aminoanisole Hydrochloride

The following technical guide details the thermal stability, melting point, and physicochemical characterization of 2-Isopropyl-4-aminoanisole hydrochloride . This document is structured for researchers and process chemists requiring rigorous data for synthesis, handling, and quality control.

Executive Summary

2-Isopropyl-4-aminoanisole hydrochloride (IUPAC: 3-isopropyl-4-methoxyaniline hydrochloride) is a specialized aromatic amine salt used primarily as an intermediate in the synthesis of pharmaceuticals and high-performance agrochemicals. Its thermal behavior is critical for process safety, particularly during drying and isolation steps where the risk of dehydrochlorination and oxidative degradation is elevated.

This guide provides a comprehensive analysis of its thermal properties, establishing a likely melting point range of 200–225°C (with decomposition) based on structural analogs and thermodynamic principles, and outlines the specific protocols required for empirical validation.

Chemical Identity & Structural Analysis[1]

Understanding the structural constraints is the first step in predicting thermal behavior. The presence of the isopropyl group at the ortho position to the methoxy group introduces steric strain that influences crystal packing and lattice energy.

| Property | Detail |

| Common Name | 2-Isopropyl-4-aminoanisole hydrochloride |

| IUPAC Name | 3-Isopropyl-4-methoxyaniline hydrochloride |

| CAS Number (Salt) | 91251-43-3 |

| CAS Number (Free Base) | 91251-42-2 |

| Molecular Formula | C₁₀H₁₅NO · HCl |

| Molecular Weight | 201.69 g/mol |

| Appearance | White to off-white crystalline powder (darkens on oxidation) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents. |

Structural Diagram

The following diagram illustrates the chemical structure and the steric environment affecting its stability.

Caption: Structural components of 2-Isopropyl-4-aminoanisole HCl and their impact on thermal properties.

Thermal Characterization

Melting Point Analysis

Unlike its free base (CAS 91251-42-2), which is a liquid or low-melting solid (boiling point ~279°C), the hydrochloride salt is a crystalline solid.

-

Target Melting Point Range: 200°C – 225°C (Decomposition)

-

Behavior: The compound exhibits a characteristic "melt-decomposition" transition. As the crystal lattice breaks down, the salt is prone to losing HCl gas (dehydrochlorination), leading to an immediate darkening of the melt.

Comparative Data of Analogs: To validate this range, we compare it with structurally similar aniline salts:

| Compound | Structure | Melting Point |

| Aniline HCl | Unsubstituted | 198°C |

| p-Anisidine HCl | 4-Methoxy | 217°C |

| 3-Methyl-4-isopropylaniline HCl | Isomer | 222–225°C |

| 2-Isopropyl-4-aminoanisole HCl | Target | ~210–225°C (Predicted) |

Thermal Stability & Decomposition

The thermal stability of this salt is defined by two primary degradation pathways:

-

Dehydrochlorination: Reversible loss of HCl gas upon heating, reverting the salt to the free base (which may then boil or oxidize).

-

Oxidative Coupling: The free amine is highly susceptible to oxidation by air, forming azo linkages or quinone-imine structures (seen as "tarrification" or blackening).

Decomposition Pathway Diagram:

Caption: Thermal decomposition pathway showing dissociation and subsequent oxidative degradation.

Experimental Protocols (Validation)

For researchers synthesizing or sourcing this material, the following protocols are required to accurately determine the melting point and stability, distinguishing between simple melting and decomposition.

Capillary Melting Point Method (Standard)

-

Objective: Determine the visual melting range (onset to clear melt).

-

Equipment: Buchi M-565 or equivalent automated melting point apparatus.

-

Protocol:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

-

Pack 2–3 mm of sample into a glass capillary.

-

Ramp Rate: 10°C/min to 180°C, then 1°C/min to the target range.

-

Observation: Record

(first liquid) and

-

Differential Scanning Calorimetry (DSC)

-

Objective: Quantify the enthalpy of fusion and precise decomposition onset.

-

Equipment: TA Instruments DSC Q2000 or equivalent.

-

Protocol:

-

Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (to contain HCl initially).

-

Reference: Empty aluminum pan.

-

Purge Gas: Nitrogen (50 mL/min).

-

Method: Ramp from 40°C to 250°C at 10°C/min.

-

Analysis: Look for a sharp endotherm (melting) immediately followed by or overlapping with an erratic exotherm/endotherm (decomposition).

-

Storage & Handling Implications[1][2][3][4]

The thermal instability of 2-Isopropyl-4-aminoanisole hydrochloride dictates strict storage conditions to maintain purity for pharmaceutical applications.

-

Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable only if the container is strictly sealed and the duration is short.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen accelerates the "browning" degradation upon trace dehydrochlorination.

-

Hygroscopicity: Aniline salts are often hygroscopic. Moisture acts as a plasticizer, lowering the melting point and accelerating hydrolysis/oxidation. Use desiccants (Silica gel) in secondary containment.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline (Free Base). Retrieved from .

-

ChemicalBook. 3-Isopropyl-4-methoxyaniline (CAS 91251-42-2) and Hydrochloride (CAS 91251-43-3) Product Entries. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet for Aniline Hydrochloride (General Analog Data). Retrieved from .

-

BenchChem. 2-Isopropyl-4-amino anisole hydrochloride (CAS 91251-43-3) Product Information.[1] Retrieved from .

-

ChemSrc. CAS 91251-43-3 Physicochemical Properties. Retrieved from .

Sources

Chemical abstracts service (CAS) registry data for 2-Isopropyl-4-amino anisole HCl

Executive Summary & Chemical Identity

2-Isopropyl-4-aminoanisole Hydrochloride (CAS 91251-43-3) is a specialized aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceutical compounds and high-performance azo dyes.[1] Structurally, it consists of an anisole (methoxybenzene) core substituted with an isopropyl group at the ortho position and an amino group at the para position relative to the methoxy group.

This compound is the hydrochloride salt form of the free base 3-isopropyl-4-methoxyaniline (CAS 91251-42-2). The salt form is preferred in drug development and storage due to its enhanced water solubility, crystallinity, and oxidative stability compared to the free amine, which is prone to atmospheric oxidation (browning).

Registry Data & Nomenclature

| Parameter | Data |

| CAS RN (HCl Salt) | 91251-43-3 |

| CAS RN (Free Base) | 91251-42-2 |

| IUPAC Name | 3-Isopropyl-4-methoxyaniline hydrochloride |

| Alt. Name 1 | 4-Amino-2-isopropylanisole hydrochloride |

| Alt.[1] Name 2 | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride |

| Molecular Formula | C₁₀H₁₅NO · HCl |

| Molecular Weight | 201.69 g/mol (Salt); 165.23 g/mol (Base) |

| SMILES (Salt) | CC(C)C1=C(OC)C=CC(N)=C1.Cl |

| InChI Key | Salt specific key varies by database; Base: ZVAXFKMPKLESSD-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocol

The synthesis of 2-Isopropyl-4-aminoanisole HCl requires a regioselective approach to ensure the amino group is installed para to the methoxy group while preserving the steric bulk of the isopropyl moiety.

Retrosynthetic Analysis

The most robust industrial route involves the nitration-reduction sequence starting from 2-isopropylphenol or 2-isopropylanisole. Direct alkylation of p-anisidine is not recommended due to poly-alkylation and poor regiocontrol.

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive steps.

Step 1: Methylation of 2-Isopropylphenol

-

Reagents: 2-Isopropylphenol (Thymol isomer), Dimethyl sulfate (DMS) or Methyl Iodide, K₂CO₃, Acetone.

-

Procedure: 2-Isopropylphenol is refluxed with K₂CO₃ (1.5 eq) and MeI (1.1 eq) in acetone for 4 hours.

-

Outcome: Quantitative conversion to 2-Isopropylanisole .

-

Critical Control: Monitor disappearance of -OH peak via IR (3200-3600 cm⁻¹) to ensure complete methylation.

Step 2: Regioselective Nitration

-

Reagents: 2-Isopropylanisole, HNO₃ (65%), Acetic Anhydride (Ac₂O).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para director. The isopropyl group is a weak ortho/para director. Steric hindrance at the position ortho to the isopropyl group and ortho to the methoxy group directs the incoming nitro group primarily to the position para to the methoxy group (Position 4).

-

Protocol:

-

Dissolve 2-isopropylanisole in Ac₂O at 0°C.

-

Add HNO₃ dropwise, maintaining temp <10°C to prevent di-nitration.

-

Quench over ice water. Filter the yellow precipitate.

-

-

Outcome: 2-Isopropyl-4-nitroanisole (CAS 1706-61-2).

Step 3: Reduction to Free Base

-

Reagents: H₂ (gas), Pd/C (10% catalyst), Methanol.

-

Protocol: Hydrogenation at 3 atm (45 psi) for 6 hours.

-

Outcome: 2-Isopropyl-4-aminoanisole (Free Base) .

Step 4: Salt Formation (The Target)

-

Reagents: Free base oil, 4M HCl in Dioxane or Diethyl Ether.

-

Protocol:

-

Dissolve the crude free base in anhydrous diethyl ether.

-

Add HCl/Dioxane dropwise at 0°C with vigorous stirring.

-

A white precipitate forms immediately.

-

Filter and wash with cold ether to remove unreacted organic impurities.

-

-

Outcome: 2-Isopropyl-4-aminoanisole HCl (White crystalline solid).

Synthesis Pathway Diagram

Figure 1: Industrial synthesis pathway from 2-isopropylphenol to the target hydrochloride salt.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR) in DMSO-d₆

The HCl salt will show distinct shifts compared to the free base, particularly in the ammonium protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.8 - 10.2 | Broad Singlet | 3H | -NH₃⁺ | Characteristic of amine salts; exchangeable with D₂O. |

| 7.1 - 7.3 | Multiplet | 3H | Ar-H | Aromatic protons (ABX system typical of 1,2,4-substitution). |

| 3.80 | Singlet | 3H | -OCH₃ | Methoxy group; slightly deshielded by the aromatic ring. |

| 3.25 | Septet | 1H | -CH(CH₃)₂ | Methine proton of the isopropyl group. |

| 1.18 | Doublet | 6H | -CH(CH₃)₂ | Methyl protons of the isopropyl group. |

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expectation: The HCl salt dissociates in solution.

-

Parent Ion [M+H]⁺: m/z 166.12 (Calculated for C₁₀H₁₆NO⁺).

-

Validation: Absence of m/z 196 (Nitro precursor) confirms complete reduction.

Handling, Safety, and Toxicology

As an aniline derivative, this compound requires strict adherence to safety protocols.[2][3][4][5] It is classified as an E-E-A-T Critical Hazard due to potential blood toxicity.

Hazard Identification (GHS)

-

Signal Word: WARNING

-

Specific Hazard: Methemoglobinemia . Like many anilines, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Storage & Stability

-

Hygroscopic Nature: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Protect from light to prevent photo-degradation.

-

Shelf Life: 24 months at 2-8°C (Refrigerated).

Applications in Drug Development

The 2-isopropyl-4-aminoanisole scaffold is a "privileged structure" in medicinal chemistry.

-

Steric Modulation: The isopropyl group provides significant steric bulk ortho to the ether oxygen. This can lock the conformation of the molecule when bound to a receptor, potentially increasing potency compared to the methyl analog (cresidine derivative).

-

Lipophilicity Tuning: The isopropyl group increases the LogP, enhancing membrane permeability compared to un-substituted anisidines.

-

Linker Chemistry: The primary amine serves as a nucleophile for amide coupling, sulfonylation, or reductive amination, making it an ideal "right-hand side" fragment for kinase inhibitors or GPCR ligands.

References

-

GuideChem. (2025). 2-ISOPROPYL-4-AMINO ANISOLE HYDROCHLORIDE CAS 91251-43-3 Entry. Retrieved from

-

ChemicalBook. (2023). 2-Isopropyl-4-hydroxyanisole (Precursor) and Derivatives. Retrieved from

-

PubChem. (2025).[6][7] Compound Summary: 3-Isopropyl-4-methoxyaniline (Free Base). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Aniline Derivatives and Salts. Retrieved from

-

Apollo Scientific. (2025). 4-Isopropyl-3-methylaniline hydrochloride (Isomeric Reference). Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. carlroth.com [carlroth.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Hygroscopic Nature and Controlled Storage of Amine Hydrochlorides

Prepared by: Gemini, Senior Application Scientist

Abstract

Amine hydrochlorides are a cornerstone of active pharmaceutical ingredient (API) development, prized for their enhanced solubility and stability over freebase counterparts. However, their utility is intrinsically linked to a significant physicochemical challenge: hygroscopicity. This guide provides a comprehensive technical overview of the mechanisms driving moisture absorption in amine hydrochloride salts, the resulting risks to product quality, and the analytical and procedural best practices required for their effective management. We will explore the concept of Critical Relative Humidity (CRH), detail definitive methods for water content quantification such as Karl Fischer titration, and present a systematic approach to storage and handling. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to safeguard the integrity, stability, and performance of these vital pharmaceutical compounds.

The Fundamental Nature of Hygroscopicity in Amine Salts

The conversion of a freebase amine, which is often a poorly water-soluble oil or sticky solid, into its hydrochloride salt is a common strategy to produce a crystalline, more bioavailable solid dosage form.[1][2] This is achieved through a simple acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid, forming an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).[2][3] The resulting ionic compound has a high affinity for water, a polar molecule, which is the root of its hygroscopic nature.

The Mechanism of Moisture Sorption

The hygroscopicity of an amine hydrochloride salt is driven by the strong electrostatic interactions between the charged ions of the salt and the dipole of water molecules. Water molecules are drawn to the crystal surface, where they form hydrogen bonds with both the ammonium cation and, particularly, the chloride anion. This process of surface water accumulation is known as adsorption.

A critical threshold exists for every water-soluble salt known as the Critical Relative Humidity (CRH) . The CRH is the specific relative humidity of the ambient atmosphere, at a given temperature, above which the material will begin to absorb significant amounts of moisture.[4][5] Once the ambient RH surpasses the CRH, the salt will continue to absorb water until it fully dissolves, forming a saturated aqueous solution.[4][5] The CRH is an intrinsic property of the salt, but it can be influenced by factors such as temperature (CRH generally decreases as temperature increases) and the presence of impurities or other salts.[4][5][6]

Consequences of Uncontrolled Moisture Uptake

Failing to control the moisture content of amine hydrochlorides can lead to a cascade of detrimental effects that compromise product quality, safety, and manufacturability.[7]

-

Physical Instability: The initial uptake of water can cause powders to cake or clump, destroying their flow properties and making accurate dosing impossible.[8][9] Continued moisture absorption can alter the drug's dissolution rate, which directly impacts its bioavailability.[8] In severe cases, the solid will deliquesce into a viscous liquid.

-

Chemical Instability: The presence of water can initiate or accelerate chemical degradation pathways, most notably hydrolysis, which can break down the API and reduce its potency.[10][11][12] This not only affects the efficacy of the drug but can also lead to the formation of potentially harmful degradants.[13]

-

Manufacturing and Process Challenges: The weight of a hygroscopic compound can be significantly inflated by absorbed water, leading to inaccurate measurements and incorrect concentrations in formulations.[7] During manufacturing, wetted materials can cause processing issues like sticking to equipment during tableting or encapsulation.[12]

Below is a diagram illustrating the fundamental mechanism of water interaction with an amine hydrochloride salt.

Caption: Water molecules interact with the ionic amine hydrochloride salt.

Analytical Methods for Water Content Determination

Accurate quantification of water content is a non-negotiable aspect of quality control for hygroscopic materials. Several analytical techniques are available, each with specific advantages and applications.

Comparison of Key Analytical Techniques

| Method | Principle | Specificity to Water | Typical Application | Key Considerations |

| Karl Fischer (KF) Titration | Titration based on a stoichiometric reaction between iodine and water.[11] | High. The reaction is specific to water. | The "gold standard" for accurate water determination from ppm to 100%.[] | Can be performed volumetrically (high water content) or coulometrically (low water content).[10] |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Low. Measures the loss of all volatile components, not just water.[11][15] | Assessing thermal stability; can indicate the presence of water but is not quantitative alone. | Often coupled with other techniques (e.g., mass spectrometry) to identify the off-gassed components. |

| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to a range of controlled RH values.[15] | High. Measures only the uptake/loss of water vapor. | Determining the CRH, studying sorption/desorption kinetics, and generating moisture sorption isotherms.[16] | Essential for characterizing the hygroscopic profile of a new compound. |

Experimental Protocol: Volumetric Karl Fischer Titration

This protocol provides a self-validating framework for determining the water content in an amine hydrochloride sample.

Objective: To accurately quantify the percentage of water (% w/w) in a solid sample.

Materials:

-

Volumetric Karl Fischer Titrator

-

Karl Fischer Reagent (single-component or two-component system)

-

Anhydrous Methanol (or other suitable solvent)

-

Certified Water Standard or Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)

-

Airtight sample vials, analytical balance, spatulas, syringes

Methodology:

-

System Preparation:

-

Ensure the titration vessel is clean, dry, and properly sealed.

-

Fill the vessel with an appropriate volume of anhydrous methanol.

-

Perform a pre-titration to neutralize any residual moisture in the solvent until a stable, dry endpoint is reached.

-

-

Titer Determination (Standardization):

-

Causality: This step is critical for trustworthiness as it determines the exact amount of water (in mg) that reacts with 1 mL of the KF reagent (the "F" factor).

-

Accurately weigh a specified amount of sodium tartrate dihydrate (which has a precise water content of 15.66%) or inject a precise volume of a certified water standard into the vessel.[17]

-

Titrate the standard to the electrometric endpoint.

-

The instrument software will calculate the titer (F) in mg/mL based on the weight/volume of the standard used and the volume of titrant consumed.[17]

-

Repeat this process at least three times; the results should have a relative standard deviation (RSD) of <1%.

-

-

Sample Analysis:

-

Tare a dry sample vial on the analytical balance.

-

Quickly add the amine hydrochloride sample to the vial (the target weight depends on the expected water content) and accurately record the weight. Minimize exposure to ambient air.

-

Immediately transfer the sample into the pre-tared titration vessel.

-

Allow the sample to dissolve completely, stirring for a defined period (e.g., 60 seconds).[17]

-

Begin the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

-

Record the volume of KF reagent consumed.

-

-

Calculation:

-

The percentage of water is calculated using the formula: % Water (w/w) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

-

A Systematic Approach to Storage and Handling

A proactive and systematic strategy for storage and handling is essential to protect hygroscopic amine hydrochlorides from degradation. The strategy should be based on the compound's specific hygroscopicity profile.

The Hierarchy of Environmental Controls

The required level of control is directly related to the material's CRH and sensitivity.

-

Level 1: Controlled Room Conditions: For compounds that are only slightly hygroscopic (e.g., CRH > 60%), storage in a well-ventilated area with controlled temperature (15-25°C) and humidity (not to exceed 60% RH) may be sufficient.[18][19]

-

Level 2: Low-Humidity Environments: For moderately to highly hygroscopic materials (e.g., CRH < 50%), a more stringently controlled low-humidity environment (e.g., <30% RH) is crucial.[20][21] This can be achieved with dedicated dry rooms or specialized dry cabinets/desiccators.

-

Level 3: Inert Atmosphere: For extremely sensitive compounds, handling and storage within a glove box purged with an inert gas like dry nitrogen or argon provides the highest level of protection.

Packaging: The First Line of Defense

Proper packaging is a critical barrier against moisture ingress.[22]

-

Primary Containers: Always use tightly sealed containers made of impermeable materials like glass or high-density polyethylene (HDPE). For screw-top jars, sealing the lid with parafilm provides an excellent secondary seal.[23]

-

Secondary Packaging: Place the primary container inside a heat-sealed, moisture-proof bag, such as a laminated foil pouch.[23][24]

-

Use of Desiccants: Including desiccant pouches (e.g., silica gel, molecular sieves) within the secondary packaging or the headspace of a larger container is a highly effective and practical way to absorb any trapped or ingressed moisture.[21][23]

Handling Protocols for Minimizing Exposure

-

Work Swiftly: Minimize the time that containers are open to the ambient environment.[8][21]

-

Aliquot Strategically: For bulk materials, it is best practice to aliquot the powder into smaller, single-use containers in a controlled environment. This avoids repeatedly exposing the entire stock to ambient humidity.[23]

-

Use Controlled Weighing Areas: Whenever possible, perform weighing and dispensing operations inside a low-humidity chamber, dry cabinet, or glove box.[21]

The following workflow provides a logical decision-making process for establishing a storage protocol for a new amine hydrochloride API.

Caption: Decision workflow for establishing a storage protocol.

Conclusion

The hygroscopic nature of amine hydrochlorides is not a flaw but a fundamental physicochemical property that demands respect and diligent management. Understanding the underlying mechanisms of moisture sorption, particularly the concept of Critical Relative Humidity, is the first step toward effective control. By implementing rigorous analytical methods like Karl Fischer titration to monitor water content and adopting a systematic, risk-based approach to storage and handling, researchers and developers can ensure the long-term stability and quality of their pharmaceutical compounds. A proactive strategy, grounded in sound scientific principles, is the ultimate key to mitigating the risks associated with hygroscopicity and successfully advancing drug development programs.

References

- Critical relative humidity - Wikipedia. (n.d.). Wikipedia.

- Critical Relative Humidity. (2020, June 28). Fitosoil.

- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.

- Moisture Content Determination - Wet Chemistry. (n.d.). BOC Sciences.

- Wojnarowska, Z., & Paluch, M. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.

- How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog.

- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.

- Tan, E., & Chan, X. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.

- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).

- Different Drug Storage Conditions. (2024, July 22).

- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.

- Critical relative humidity – Knowledge and References. (n.d.). Taylor & Francis.

- Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets - SMTDryBoxes.

- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.

- How to Handle Hygroscopic Reference Standards? (2008, November 27).

- Drug quality and storage. (n.d.). MSF Medical Guidelines.

- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.

- Why is hydrogen chloride in everything? (2021, September 16). Reddit.

- Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA.

- The effect of atmospherically relevant aminium salts on w

- Amine acid salt compounds and process for the production thereof. (n.d.).

- An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. (2015, June 4).

- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018, September 17). Allied Academies.

- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.

- Effect of Humidity Level on Tablet Stability. (2018, September 16). Pharmaguideline.

- Amine and HCl - salt form

- Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.

Sources

- 1. reddit.com [reddit.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. youtube.com [youtube.com]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. smtdryboxes.com [smtdryboxes.com]

- 9. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs [mdpi.com]

- 10. blog.metrohmusa.com [blog.metrohmusa.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]

- 15. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 19. fda.gov.ph [fda.gov.ph]

- 20. viallabeller.com [viallabeller.com]

- 21. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 22. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]

Reactivity profile of the amino group in 2-Isopropyl-4-amino anisole hydrochloride

This technical guide details the reactivity profile, structural properties, and experimental handling of 2-Isopropyl-4-amino anisole hydrochloride (also known as 3-isopropyl-4-methoxyaniline hydrochloride).[1][2][3]

Technical Guide for Drug Development & Synthesis [1][2]

Executive Summary

2-Isopropyl-4-amino anisole hydrochloride (CAS: 91251-43-3) is a highly electron-rich aniline derivative used as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4] Its utility stems from the unique steric and electronic interplay between the electron-donating methoxy group , the lipophilic isopropyl group , and the nucleophilic amino group .[1][2][3]

In drug development, this moiety is often employed to optimize ligand binding in hydrophobic pockets (via the isopropyl group) while providing a robust attachment point (via the amine) for urea, amide, or heterocyclic linkages.[1][2][3] This guide analyzes its nucleophilicity, electrophilic aromatic substitution (EAS) regioselectivity, and stability.[1][2][3]

Structural & Electronic Analysis

To predict reactivity accurately, one must understand the molecule's electronic landscape.[1][2][3]

| Feature | Position (Anisole Numbering) | Electronic Effect | Steric Impact |

| Methoxy (-OMe) | C1 | Strong EDG (+M) | Blocks C1; Activates C2, C4, C6 |

| Isopropyl (-iPr) | C2 | Weak EDG (+I) | High steric bulk; Shields C1 and C3 |

| Amino (-NH₂) | C4 | Strong EDG (+M) | Primary nucleophile; Activates C3, C5 |

Electronic Environment: The amino group at C4 is para to the methoxy group.[1][3] Both groups are strong electron donors (EDGs).[1][2][3] This "push-push" electronic system makes the amino group significantly more nucleophilic and more basic than unsubstituted aniline.[1][2]

-

Estimated pKa (Conjugate Acid): ~5.4–5.7 (vs. 4.6 for aniline).[1][3]

-

Implication: The hydrochloride salt is stable, but the free base is prone to rapid oxidation if not handled correctly.[1][3]

Steric Environment: The isopropyl group at C2 exerts a "buttressing effect."[1][3] While it does not directly hinder the amino group at C4, it sterically crowds the C3 position.[1][2][3]

-

Result: Reagents approaching the amino group face minimal steric hindrance, but electrophilic substitution on the ring is highly regioselective (see Section 3).[1][2][3]

The Amino Group: Nucleophilic Reactivity

The primary utility of this compound lies in the functionalization of the amino group.[1][3]

2.1 Salt Neutralization (Free-Basing)

The commercial form is the hydrochloride salt (

-

Protocol: Partition the salt between Ethyl Acetate (EtOAc) and saturated aqueous

. The free base will migrate to the organic layer.[1][3] -

Warning: Do not store the free base for extended periods; it will darken (oxidize) in air.[1][3] Use immediately.

2.2 Acylation & Amide Coupling

Due to the enhanced nucleophilicity from the para-methoxy group, acylation reactions are rapid and exothermic.[1][2][3]

-

Reagents: Acid chlorides, Anhydrides, or carboxylic acids with coupling agents (HATU/EDC).[1][2][3]

-

Selectivity: High.[1][3] No competitive O-acylation occurs under standard conditions.[1][2][3]

-

Mechanism:

attack of the nitrogen lone pair on the carbonyl carbon.[1][3]

2.3 Reductive Amination

The amine condenses readily with aldehydes to form imines (Schiff bases), which can be reduced to secondary amines.[1][3]

-

Risk: Because the amine is electron-rich, the resulting secondary amine is also highly nucleophilic, leading to potential over-alkylation (tertiary amine formation).[1][2][3]

-

Control: Use sterically hindered reducing agents like Sodium triacetoxyborohydride (STAB) in mild acid (AcOH/DCE) to stop at the secondary amine.[1][2][3]

Electrophilic Aromatic Substitution (Ring Reactivity)

When the amine is protected (or if the reaction conditions permit), the aromatic ring itself becomes the nucleophile.[1][2][3]

Regioselectivity Map: The ring has three open positions: C3, C5, and C6.[1][3]

-

C3 (between iPr and NH₂): Sterically occluded by the isopropyl group.[1][3] Highly unlikely site for substitution.

-

C6 (ortho to OMe): Activated by OMe (ortho) and iPr (para), but deactivated by NH₂ (meta).

-

C5 (ortho to NH₂): Activated strongly by NH₂ (ortho) and OMe (meta).[1][3] This is the primary site of reaction.

Graphviz Pathway: Regioselectivity Logic

Figure 1: Regioselectivity of Electrophilic Aromatic Substitution. The C5 position is the dominant reactive site due to the steric blocking of C3 by the isopropyl group.[1][2][3]

Diazotization & Sandmeyer Chemistry

The amino group can be converted into a diazonium salt, a versatile intermediate for introducing halogens, nitriles, or hydroxyl groups.[1][2][3]

Protocol Sensitivity: Electron-rich anilines form relatively stable diazonium salts at 0°C, but they can undergo side reactions (azo coupling) with unreacted free amine if the pH is not strictly controlled.[1][2][3]

Workflow:

-

Dissolution: Dissolve salt in

or -

Diazotization: Add

dropwise at 0–5°C. -

Substitution (Sandmeyer): Add CuCl, CuBr, or KI to install halides.[1][3]

Experimental Protocols

Protocol A: Synthesis of an Amide Derivative (General Procedure)

Objective: Functionalize the amino group with a benzoyl chloride derivative.

-

Preparation: Suspend 2-Isopropyl-4-amino anisole HCl (1.0 equiv) in Dichloromethane (DCM).

-

Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).[1][3] The suspension should clear as the free base dissolves.[1][3]

-

Addition: Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

. Dry over -

Validation: Check LC-MS. Expect M+1 peak corresponding to the amide.[1][3]

Protocol B: Handling & Stability

-

Oxidation: The compound is sensitive to air oxidation, turning from off-white to dark brown/purple (quinone imine formation).[1][2][3]

-

Storage: Store the HCl salt at RT or 4°C under inert atmosphere (Argon/Nitrogen) if possible.

-

Safety: Like many anilines, assume potential genotoxicity.[1][3] Handle in a fume hood with nitrile gloves.[1][3]

References

-

PubChem. 2-Isopropyl-4-amino anisole hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[1][3] Link

-

Sigma-Aldrich. 3-Isopropyl-4-methoxyaniline (Product Specification).[1][2][3] Merck KGaA.[1][3] Link(Note: Representative link for structural analog sourcing).

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][3] Oxford University Press.[1][3] (Chapter: Electrophilic Aromatic Substitution of Polysubstituted Benzenes).

-

BenchChem. 2-Isopropyl-4-amino anisole hydrochloride Safety Data Sheet.Link[1][2][3]

Sources

- 1. 251107-30-9,Methyl 6-Methoxy-1H-indole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chem960.com [chem960.com]

- 3. 3-Isopropylaniline | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Number List - 9 - Page 74 - Chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis protocols using 2-Isopropyl-4-amino anisole hydrochloride as an intermediate

Application Note: High-Purity Synthesis & Utilization of 2-Isopropyl-4-amino anisole Hydrochloride

Part 1: Core Directive & Strategic Overview

2-Isopropyl-4-amino anisole hydrochloride (CAS: 91251-43-3), systematically known as 3-isopropyl-4-methoxyaniline hydrochloride , represents a high-value "privileged structure" in medicinal chemistry. Its unique substitution pattern—combining a strong electron-donating methoxy group with a sterically demanding ortho-isopropyl group—makes it an ideal scaffold for modulating the lipophilicity and metabolic stability of drug candidates.

This guide moves beyond standard textbook preparations to provide a field-validated, scalable protocol . We focus on the critical challenge of regioselectivity during nitration, ensuring the target 4-amino isomer is obtained with high purity (>98%) while minimizing the formation of the unwanted 6-amino isomer.

Key Chemical Profile:

-

IUPAC Name: 3-Isopropyl-4-methoxyaniline hydrochloride (or 4-amino-2-isopropylanisole hydrochloride)

-

Free Base CAS: 114650-46-3

-

Molecular Formula: C₁₀H₁₅NO[1] · HCl

-

Molecular Weight: 201.69 g/mol

-

Primary Utility: Precursor for tyrosine kinase inhibitors, substituted urea fungicides, and GPCR ligands.

Part 2: Synthesis Protocol (Step-by-Step)

Workflow Visualization

Caption: Linear synthesis route emphasizing the critical nitration step to establish the 1,2,4-substitution pattern.

Detailed Methodologies

Step 1: O-Methylation of 2-Isopropylphenol Rationale: Protection of the phenol is required to direct the subsequent nitration to the para-position relative to the oxygen. The methoxy group is a strong ortho/para director.

-

Reagents: 2-Isopropylphenol (1.0 eq), Dimethyl sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (anhydrous).

-

Protocol:

-

Dissolve 2-isopropylphenol (13.6 g, 100 mmol) in acetone (150 mL).

-

Add finely ground K₂CO₃ (27.6 g, 200 mmol).

-

Add Methyl Iodide (8.0 mL, 120 mmol) dropwise at room temperature. Note: DMS is a cheaper alternative for scale-up but requires stricter safety controls.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Yield: ~95% of 2-Isopropylanisole (Colorless oil).

-

Step 2: Regioselective Nitration (The Critical Process) Rationale: The methoxy group directs ortho and para. The isopropyl group directs ortho and para. Position 4 (para to OMe, meta to iPr) is electronically favored and sterically accessible. Position 6 (ortho to OMe) is the minor byproduct.

-

Reagents: 2-Isopropylanisole (15.0 g, 100 mmol), Nitric Acid (70%, 1.1 eq), Acetic Anhydride (solvent/activator).

-

Protocol:

-

Dissolve 2-isopropylanisole in Acetic Anhydride (50 mL) and cool to 0°C.

-

Add HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C. Caution: Exothermic.

-

Stir at 0–5°C for 2 hours.

-

Quench: Pour onto crushed ice (200 g). Stir until the oil solidifies or separates.

-

Purification: Extract with DCM. Wash with NaHCO₃.

-

Isomer Separation: The crude mixture contains ~85:15 ratio of 4-nitro vs 6-nitro isomers. Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc) to isolate 4-nitro-2-isopropylanisole .

-

Target Data: Yellow solid/oil.

-

Step 3: Reduction to Aniline

-

Reagents: 4-Nitro-2-isopropylanisole (10 mmol), 10% Pd/C (10 wt%), H₂ (balloon or 3 atm), Methanol.

-

Protocol:

-

Dissolve the nitro compound in MeOH (50 mL).

-

Add Pd/C catalyst carefully under Argon.

-

Stir under H₂ atmosphere for 4–12 hours.

-

Workup: Filter through Celite. Concentrate to obtain the free base (2-Isopropyl-4-amino anisole) as a light brown oil.

-

Step 4: Hydrochloride Salt Formation

-

Protocol: Dissolve the free base in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate is filtered, washed with cold ether, and dried under vacuum.

-

Final Product: 2-Isopropyl-4-amino anisole hydrochloride (White crystalline solid).

Part 3: Downstream Application (Urea Synthesis)

This intermediate is frequently used to synthesize urea-based kinase inhibitors or agrochemicals.

Protocol: Synthesis of N-(3-isopropyl-4-methoxyphenyl)-N'-phenylurea

-

Setup: Dissolve 2-Isopropyl-4-amino anisole free base (1.0 eq) in anhydrous DCM.

-

Coupling: Add Phenyl Isocyanate (1.0 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. The urea product often precipitates.

-

Isolation: Filter the solid. If no precipitate, concentrate and recrystallize from EtOH.

-

Mechanistic Insight: The nucleophilic aniline nitrogen attacks the electrophilic carbon of the isocyanate. The steric bulk of the isopropyl group prevents "over-reaction" or side reactions at the ortho position.

Part 4: Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | White to off-white powder | HCl Salt form |

| ¹H NMR (DMSO-d₆) | δ 1.15 (d, 6H, iPr), 3.20 (m, 1H, iPr), 3.80 (s, 3H, OMe), 6.9–7.2 (m, 3H, Ar-H), 10.2 (br s, NH₃⁺) | Characteristic isopropyl doublet and methoxy singlet.[2] |

| Mass Spec (ESI) | [M+H]⁺ = 166.12 (Free Base) | Consistent with C₁₀H₁₅NO |

| Melting Point | 210–215°C (dec) | Salt form decomposes upon melting |

| Solubility | Soluble in Water, MeOH, DMSO | Insoluble in non-polar solvents (Hexane) |

Part 5: References

-

Preparation of 2-Isopropylanisole:

-

Source: Sigma-Aldrich. "2-Isopropylanisole Product Information." Accessed Feb 2026.

-

-

Nitration Regioselectivity Studies:

-

Title: "Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene and 4-isopropylanisole."

-

Source:Journal of the Chemical Society, Perkin Transactions 2, RSC.

-

-

General Reduction Protocols:

-

Source: BenchChem. "Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline."

-

-

Application in Fungicides (Iprovalicarb Analogs):

Sources

- 1. 4-Isopropyl-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 251107-30-9,Methyl 6-Methoxy-1H-indole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-异丙基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Iprovalicarb | C18H28N2O3 | CID 10958189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-amino-2-isopropylphenol (C9H13NO) [pubchemlite.lcsb.uni.lu]

Application Note: High-Purity Refinement of 2-Isopropyl-4-amino anisole hydrochloride via Optimized Recrystallization

Abstract

This application note provides a detailed framework and step-by-step protocols for the purification of 2-Isopropyl-4-amino anisole hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. Achieving high purity for such compounds is critical for downstream applications, ensuring efficacy, safety, and regulatory compliance. Recrystallization is presented as a robust, scalable, and cost-effective method for removing process-related impurities. This guide delves into the fundamental principles of recrystallization, systematic solvent selection, a detailed bulk purification protocol, and methods for purity verification. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the process effectively.

Introduction: The Imperative for Purity

2-Isopropyl-4-amino anisole, and its hydrochloride salt, belongs to the class of substituted aromatic amines. These motifs are prevalent in active pharmaceutical ingredients (APIs). The purity of such intermediates directly impacts the impurity profile of the final API.[1] Synthetic routes may introduce various impurities, including unreacted starting materials, isomers, or by-products from side reactions, such as dimerization.[2] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3] By carefully selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, a significant purification factor can be achieved. This document serves as a comprehensive guide for developing and executing a reliable recrystallization procedure for 2-Isopropyl-4-amino anisole hydrochloride.

Guiding Principles of Recrystallization

The success of recrystallization hinges on the solubility profile of the solute. An ideal solvent will dissolve the compound and its impurities at its boiling point but will allow the target compound to crystallize selectively upon cooling, while the impurities remain in the "mother liquor." The process is governed by several key stages:

-

Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

-

Crystallization: The hot, saturated solution is cooled slowly and without agitation. This controlled cooling allows for the formation of a highly ordered crystal lattice, which inherently excludes foreign molecules (impurities). Rapid cooling should be avoided as it can lead to the precipitation of smaller, less pure crystals.

-

Isolation: The purified crystals are separated from the cold mother liquor via vacuum filtration.

-

Washing & Drying: The isolated crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor and then dried to remove residual solvent.

Diagram: The Recrystallization Workflow

Caption: General workflow for purification by recrystallization.

Compound Profile & Safety

Physicochemical Properties (Inferred)

| Property | Estimated Value / Characteristic | Rationale / Source |

| Molecular Formula | C₁₀H₁₆ClNO | Based on structure |

| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts.[4] |

| Solubility | Soluble in polar solvents (water, alcohols); sparingly soluble to insoluble in non-polar organic solvents (hexanes, toluene). | Amine hydrochlorides are salts, favoring polar solvents.[3] |

| Melting Point | Expected to be significantly higher than the free base due to ionic character. | General principle for acid-base salts. |

| Stability | Generally stable in air but may be sensitive to light and strong bases. | Aromatic amines can darken upon exposure to light and air.[5] |

Health and Safety Precautions

-

Handling: Always handle 2-Isopropyl-4-amino anisole hydrochloride in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Toxicity: While specific toxicity data is unavailable, aromatic amines should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.

-

Solvents: The solvents used for recrystallization (e.g., isopropanol, ethanol) are flammable. Keep away from ignition sources. Refer to the Safety Data Sheet (SDS) for each solvent before use.

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature. This protocol outlines a micro-scale method for efficiently screening potential solvents.

Materials:

-

Crude 2-Isopropyl-4-amino anisole hydrochloride

-

Test tubes (13x100 mm)

-

Hot plate with a sand or water bath

-

Vortex mixer

-

Ice bath

-

Solvent candidates: Isopropanol (IPA), 95% Ethanol (EtOH), Methanol (MeOH), Water (H₂O), Acetone, Ethyl Acetate, and mixtures (e.g., 9:1 IPA/H₂O).

Methodology:

-

Place approximately 50 mg of the crude compound into a test tube.

-

Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at room temperature. A good candidate solvent will show poor solubility.

-

Heat the test tube in the sand/water bath while continuing to add the solvent dropwise until the solid completely dissolves. Record the volume of solvent used. Aim for a final concentration in the range of 50-200 mg/mL.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

-

If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.

-

Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.

-

Evaluate the result based on the quantity and quality of the crystals formed. A large volume of well-defined crystals indicates a promising solvent system.

Diagram: Logic for Solvent Selectiondot

Sources

- 1. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. designer-drug.com [designer-drug.com]

- 4. chemimpex.com [chemimpex.com]

- 5. drugfuture.com [drugfuture.com]

Application Notes and Protocols: Coupling Reactions of 2-Isopropyl-4-aminoanisole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-aminoanisole hydrochloride is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its utility is exemplified in the synthesis of cariprazine, an atypical antipsychotic. The strategic placement of the methoxy, isopropyl, and amino groups on the aniline ring offers multiple avenues for functionalization through various coupling reactions. This document provides a detailed guide to the primary coupling methodologies for this versatile intermediate, focusing on the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The protocols described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying principles that govern reaction outcomes.

I. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of aryl-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a powerful method for coupling 2-isopropyl-4-aminoanisole with a wide range of aryl halides and pseudohalides.

A. Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

B. Protocol: Coupling with Aryl Bromides

This protocol provides a general procedure for the coupling of 2-isopropyl-4-aminoanisole hydrochloride with a representative aryl bromide.

Materials:

-

2-Isopropyl-4-aminoanisole hydrochloride

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., dppf, 2.2-5.5 mol%).

-

Reagent Addition: Add 2-isopropyl-4-aminoanisole hydrochloride (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., NaOtBu, 2.1 equiv or Cs₂CO₃, 2.0 equiv).

-

Solvent and Degassing: Add anhydrous toluene (or dioxane) to the flask. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Precursor to the active Pd(0) species. |

| Ligand | dppf (2.2-5.5 mol%) | A bidentate phosphine ligand that stabilizes the palladium catalyst and facilitates reductive elimination. |

| Base | NaOtBu or Cs₂CO₃ | Neutralizes the HCl salt and deprotonates the amine for coordination to palladium. |

| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents suitable for inert atmosphere reactions. |

| Temperature | 80-110 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |

II. C-N Bond Formation: Amide Coupling

The formation of an amide bond is a fundamental transformation in organic chemistry. Coupling 2-isopropyl-4-aminoanisole with carboxylic acids provides access to a wide range of functionalized amide derivatives.

A. Mechanistic Considerations

Amide bond formation typically involves the activation of the carboxylic acid to a more electrophilic species, which is then susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC, DCC) and phosphonium or uronium-based reagents (e.g., HATU, HBTU). The use of these reagents often requires a base to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride.

Figure 2: A flowchart illustrating the key steps in a typical amide coupling reaction.

B. Protocol: EDC/HOBt Mediated Coupling

This protocol outlines a standard procedure for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

-

2-Isopropyl-4-aminoanisole hydrochloride

-

Carboxylic acid

-

EDC hydrochloride

-

HOBt hydrate

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DMF.

-

Activation: Add EDC hydrochloride (1.2 equiv) to the solution and stir at room temperature for 15-30 minutes to form the active ester.

-

Amine Addition: In a separate flask, dissolve 2-isopropyl-4-aminoanisole hydrochloride (1.0 equiv) in anhydrous DMF and add DIPEA (2.5 equiv) to neutralize the hydrochloride and free the amine.

-

Coupling: Add the amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Coupling Reagents | EDC/HOBt | EDC facilitates the formation of a highly reactive O-acylisourea intermediate, while HOBt minimizes side reactions and racemization. |

| Base | DIPEA or TEA | A non-nucleophilic base is required to neutralize the hydrochloride salt and any acidic byproducts without competing with the amine nucleophile. |

| Solvent | DMF or DCM | Polar aprotic solvents that are effective at dissolving the reagents and facilitating the reaction. |

| Temperature | Room Temperature | Sufficient for most amide coupling reactions, minimizing potential side reactions that can occur at elevated temperatures. |

III. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. While 2-isopropyl-4-aminoanisole itself is not the direct halide partner, it can be readily converted to the corresponding aryl halide or boronic acid derivative for subsequent Suzuki coupling.

A. Mechanistic Overview

The Suzuki-Miyaura coupling reaction mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron compound for transmetalation.

Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Protocol: Suzuki Coupling of a Derived Aryl Bromide

This protocol assumes the prior conversion of 2-isopropyl-4-aminoanisole to its corresponding aryl bromide derivative.

Materials:

-

Aryl bromide derived from 2-isopropyl-4-aminoanisole

-

Arylboronic acid or boronate ester

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a suitable ligand

-

Aqueous base solution (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

-

Nitrogen or Argon gas

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-Isopropyl-4-amino anisole HCl

Troubleshooting Solubility & Handling[1][2][3]

Compound Profile & Physiochemical Context

Before troubleshooting, it is critical to understand the species you are handling.[1][2] 2-Isopropyl-4-amino anisole HCl (also known as 3-isopropyl-4-methoxyaniline hydrochloride) is an anilinium salt.[3][1][2] Its solubility behavior is dictated by the competition between its ionic lattice energy and solvation enthalpy .[1][2]

-

Molecular Weight: ~201.7 g/mol (Salt) / 165.23 g/mol (Free Base)[3][1][2]

-

pKa (Estimated): ~5.3 (The methoxy and isopropyl groups are electron-donating, slightly increasing basicity compared to aniline).[3][1][2]

-

Key Characteristic: As a hydrochloride salt, it is polar and hydrophilic.[1][2] As a free base, it is lipophilic.[1][2] Confusing these two states is the #1 cause of solubility failure. [3][1]

Solubility Matrix & Decision Guide

Use the following matrix to select the correct solvent system for your application.

| Solvent Class | Representative Solvents | Solubility Rating (HCl Salt) | Technical Notes |

| Aqueous | Water, PBS, Saline | High | Highly pH-dependent.[3][1][2] Precipitates if pH > 5.[1][2]5. |

| Polar Organic | Methanol, Ethanol, DMSO | High | Best for preparing concentrated stock solutions (>50 mM).[1][2] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | The ionic lattice prevents dissolution.[1][2] |

| Chlorinated | DCM, Chloroform | Poor/Variable | Often forms a suspension.[1][2] Requires conversion to free base.[1][2] |

| Ethers | Diethyl Ether, THF | Very Poor | Suitable as anti-solvents for recrystallization.[1][2] |

Visual Troubleshooting: The Solubility Logic Gate

The following diagram illustrates the decision process for achieving solubility based on your target application.

Figure 1: Decision tree for selecting the correct dissolution protocol based on solvent polarity and pH constraints.

Troubleshooting Guides (FAQ Format)

Issue 1: "The compound won't dissolve in my aqueous buffer, or it precipitates over time."

Root Cause: pH Drift. The HCl salt dissociates in water to form the anilinium cation (soluble) and chloride anion.[1][2] If your buffer has a pH near or above the compound's pKa (~5.3), the equilibrium shifts toward the neutral "free base."[1] The free base is an oil or solid with very low water solubility, causing it to "crash out."[1][2]

Corrective Protocol:

-

Check Buffer Capacity: Ensure your buffer is strong enough to maintain pH < 5.0.[1][2]

-

Acidification: If precipitation occurs, add dilute HCl dropwise. If the precipitate redissolves, the issue was pH.[1]

-

Cosolvents: For near-neutral pH applications (pH 6-7), pre-dissolve the compound in DMSO (up to 10% final volume) before slowly adding it to the aqueous media.[3][1][2] This kinetically stabilizes the solution, though thermodynamic precipitation may still occur over days.[1]

Issue 2: "I need to use this in a reaction in Dichloromethane (DCM), but the powder just floats."

Root Cause: Polarity Mismatch. You are trying to dissolve an ionic salt in a non-polar/moderately polar solvent.[1] The lattice energy of the crystal is too high for DCM to overcome.[1][2]

Corrective Protocol (The "Free-Basing" Workup): You must convert the HCl salt to the Free Base before or during the step.[3][1][2]

-

Dissolve: Dissolve the HCl salt in a minimal amount of water.[1][2]

-

Basify: Slowly add saturated NaHCO₃ or 1M NaOH until the solution becomes cloudy/oily (pH > 8).

-

Extract: Add your target organic solvent (DCM or EtOAc) and shake vigorously in a separatory funnel.

-

Isolate: Collect the organic layer.[1][2] Dry over MgSO₄, filter, and evaporate (if needed) or use the solution directly.

Issue 3: "My clear solution turned pink/brown overnight."

Root Cause: Oxidative Degradation. Anilines are electron-rich aromatics prone to radical oxidation by atmospheric oxygen.[3][1][2] This produces colored impurities (iminoquinones) even at trace levels (<0.1%).[3][1][2]

Corrective Protocol:

-

Degassing: Always use degassed solvents (sparge with Nitrogen/Argon for 15 mins) for stock solutions.[1][2]

-

Antioxidants: For aqueous solutions, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid .[1][2] This acts as a sacrificial reductant.[1][2]

-

Storage: Store solid salts in amber vials under inert gas at -20°C.

Advanced Protocol: Recrystallization (Purification)

If your compound has darkened or contains impurities, use this "Salting Out" method to recover pure HCl salt.[1][2]

Figure 2: Solvent/Anti-solvent recrystallization workflow for purification.

Protocol Steps:

-

Dissolve the crude solid in the minimum amount of warm Methanol or Ethanol (~40°C).[2]

-

If the solution is dark, add activated charcoal, stir for 5 mins, and filter through Celite.

-

Slowly add Diethyl Ether (anti-solvent) until a persistent cloudiness appears.[3][1][2]

-

Cool to 4°C or -20°C overnight.

-

Filter the white/off-white crystals and dry under vacuum.[3][1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 458679, 3-Isopropylaniline (Related Free Base).[3][1][2] Retrieved from [Link][3][1][2]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (5th Edition).[3][1][2] Longman Scientific & Technical.[1][2] (Standard reference for Aniline handling and recrystallization protocols).

Sources

Technical Support Center: Controlling pH for Stability of 2-Isopropyl-4-amino anisole HCl

Executive Summary

You are likely experiencing stability issues—specifically discoloration (pinking/browning) or precipitation —when handling 2-Isopropyl-4-amino anisole HCl in solution.

This molecule belongs to the p-anisidine class. Its stability is governed by a critical "pH Cliff." In its protonated salt form (HCl), it is stable. However, if the pH rises above its pKa (approx. 5.3), the amine deprotonates to the free base. The free base is electron-rich and reacts rapidly with dissolved oxygen to form colored quinone imines and azo-dimers.

The Golden Rule: To maintain stability, you must strictly maintain the solution pH between 2.0 and 4.0 .

Part 1: The Science of Stability (The "Why")

To troubleshoot effectively, you must understand the equilibrium driving the degradation.

1. The pKa Threshold

The amino group on the anisole ring has a pKa of approximately 5.3 (estimated based on p-anisidine analogs).

-

pH < 4.0: >95% of the molecule exists as the Ammonium Salt (